molecular formula C20H24N2O4 B2607855 2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797537-13-3

2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2607855
CAS No.: 1797537-13-3
M. Wt: 356.422
InChI Key: TZVYBIXEEFITPO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenoxy group, a piperidinyl group, and a methylpyridinyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

    Synthesis of the Piperidinyl Intermediate: The piperidinyl intermediate is synthesized by reacting piperidine with a halogenated methylpyridine derivative.

    Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the piperidinyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)-1-(4-piperidinyl)ethanone: Lacks the methylpyridinyl group, which may affect its biological activity.

    2-(2-Hydroxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

    2-(2-Methoxyphenoxy)-1-(4-((4-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone: Features a different substitution pattern on the pyridine ring, which may influence its properties.

Uniqueness

2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-15-6-5-9-19(21-15)26-16-10-12-22(13-11-16)20(23)14-25-18-8-4-3-7-17(18)24-2/h3-9,16H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVYBIXEEFITPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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